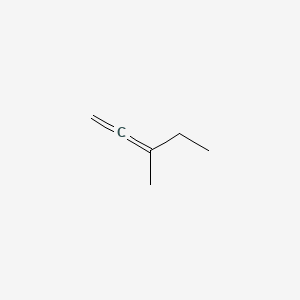
3-Methylpenta-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpenta-1,2-diene is an organic compound with the molecular formula C6H10. It is a type of diene, specifically an allene, characterized by having two double bonds adjacent to each other. This compound is also known by its IUPAC name, 1,2-Pentadiene, 3-methyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpenta-1,2-diene can be synthesized through the dehydration of 2-methyl-2,4-pentanediol. This process involves removing water molecules from the diol compound under the influence of a catalyst. Common catalysts used include weak acids like oxalic acid and citric acid .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of supported metal catalysts and catalyst auxiliary agents to enhance the yield and selectivity of the product. This method avoids the use of strong acids, thereby reducing equipment corrosion and improving environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpenta-1,2-diene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is often used.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or diols, while reduction can yield alkanes .
Scientific Research Applications
3-Methylpenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including perfumes and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpenta-1,2-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs .
Comparison with Similar Compounds
1,3-Pentadiene: Another diene with a similar structure but different double bond positions.
2-Methyl-1,3-butadiene:
1,4-Pentadiene: A non-conjugated diene with double bonds separated by more than one single bond.
Uniqueness: 3-Methylpenta-1,2-diene is unique due to its allene structure, which gives it distinct chemical properties compared to other dienes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
7417-48-3 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h1,5H2,2-3H3 |
InChI Key |
INFFCVIZNSUFGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
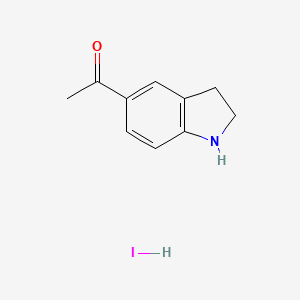

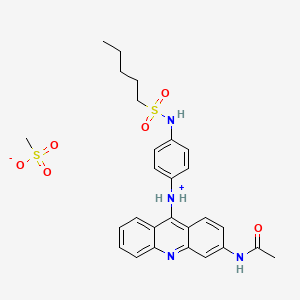
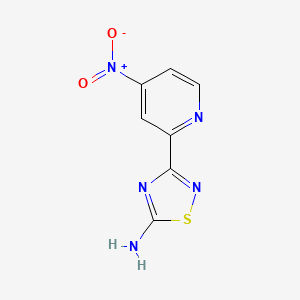
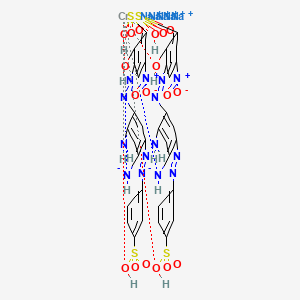

![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
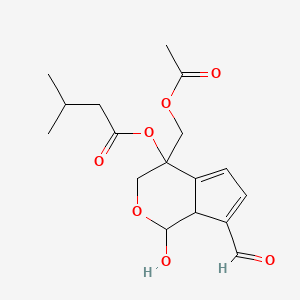
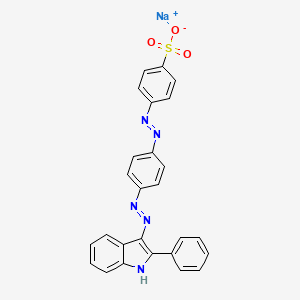
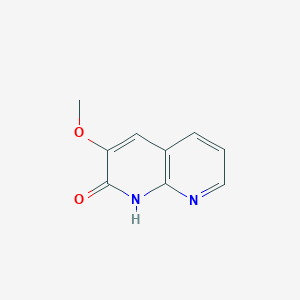
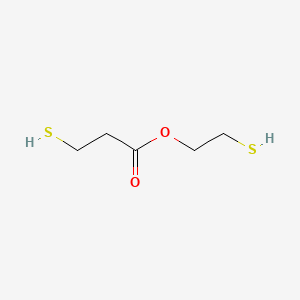
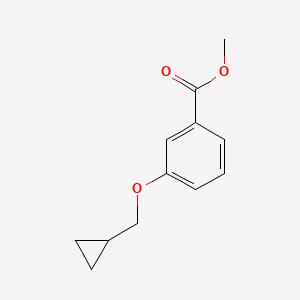
![N-[2-(4-chlorophenyl)sulfanylphenyl]-2-(diethylamino)acetamide](/img/structure/B13756167.png)
